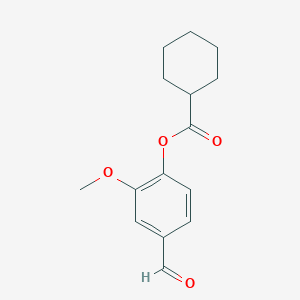
4-Formyl-2-methoxyphenyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Formyl-2-methoxyphenyl cyclohexanecarboxylate” is a chemical compound with the molecular formula C15H18O412. Its average mass is 262.301 Da and its monoisotopic mass is 262.120514 Da1. It is intended for research use only, not for diagnostic or therapeutic use2.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of “4-Formyl-2-methoxyphenyl cyclohexanecarboxylate” from the web search results.Molecular Structure Analysis
The systematic name of this compound is 4-Formyl-2-methoxyphenyl cyclohexanecarboxylate1. Its SMILES representation is COc1cc(ccc1OC(=O)C2CCCCC2)C=O and its standard InChI is InChI=1S/C15H18O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H31.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “4-Formyl-2-methoxyphenyl cyclohexanecarboxylate” from the web search results.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 380.1±27.0 °C at 760 mmHg, and a flash point of 167.2±23.8 °C1. Its molar refractivity is 71.9±0.3 cm3, and it has 4 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds1. The compound has an ACD/LogP of 3.161.Scientific Research Applications
Application 1: Synthesis of Phosphorous-Containing Bio-Based Curing Agent for Flame Retardant Epoxy Resin System
-
Methods of Application or Experimental Procedures : The chemical structure of the intermediate and the curing agent was characterized by Fourier transform infrared (FTIR) and nuclear magnetic resonance spectroscopy. An epoxy resin was then cured with the phosphorous-based curing agent used in different ratios and with a petroleum-based curing agent .
-
Results or Outcomes : The results of the flame retardant (FR) tests showed that the epoxy films cured with the novel amine VDTS2 were able to achieve flame retardancy with a limiting oxygen index (LOI) value of 35% and a UL-94 rating of V-0. The thermogravimetric analysis (TGA) showed that the residue of the flame retardant epoxy systems was almost double that of the epoxy resin cured with the petroleum-based amine .
Application 2: Synthesis of Sustainable Polymers
-
Methods of Application or Experimental Procedures : The structure of the polymers was confirmed by 1H NMR, 13C NMR and FTIR. The gel permeation chromatograph (GPC) analysis was used to determine the Mn of the polymers .
-
Results or Outcomes : The DSC analysis shows that the poly (carbonate ester)s oligomers have relative low Tg ranging from 37.4 to 74.1 °C, and the poly (carbonate urethane)s have Tg ranging from 97.3 to 138.3 °C, mainly correlating to the structure of dicarboxylic acid chlorides and diisocyanates used .
Safety And Hazards
The compound is labeled as an irritant1. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
As of now, there is no specific information available about the future directions of “4-Formyl-2-methoxyphenyl cyclohexanecarboxylate”. However, like many other chemical compounds, it could be subject to further research and development in various scientific fields.
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEBTYIAJWTZQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192507 |
Source


|
| Record name | Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl cyclohexanecarboxylate | |
CAS RN |
588674-77-5 |
Source


|
| Record name | Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588674-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

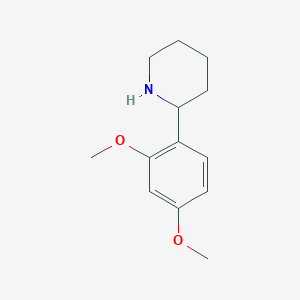
![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)
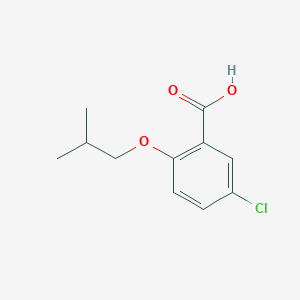
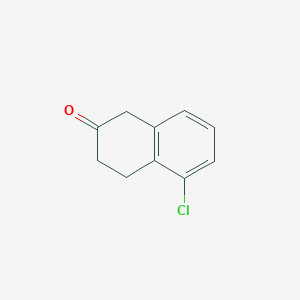
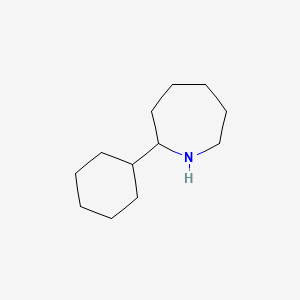
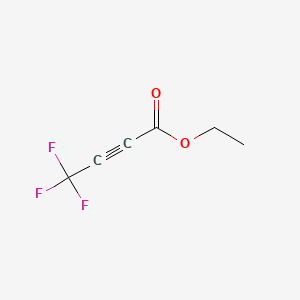
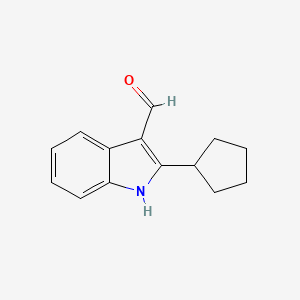
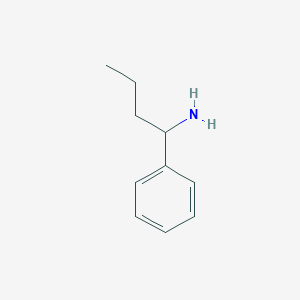
![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)
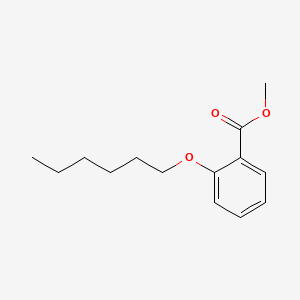
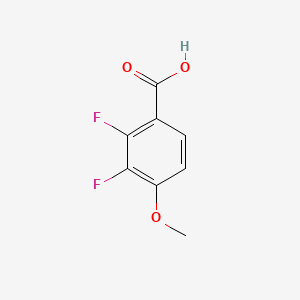
![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)
![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)